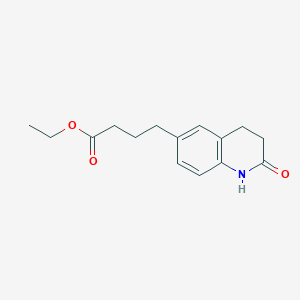
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphodiesterase III A (PDE3A), leading to various biological effects such as vasodilation and antithrombotic properties . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Ciprofloxacin: A well-known antibiotic with a quinoline core.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
64462-87-9 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)5-3-4-11-6-8-13-12(10-11)7-9-14(17)16-13/h6,8,10H,2-5,7,9H2,1H3,(H,16,17) |
InChI Key |
WTAGHLWTRGFUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


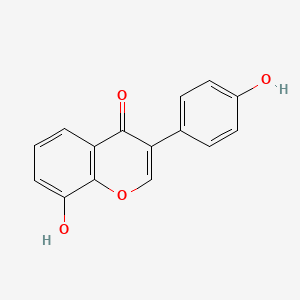

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
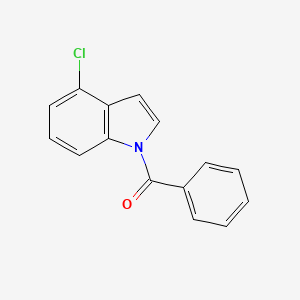
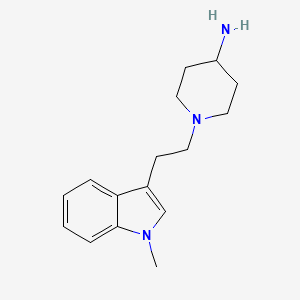




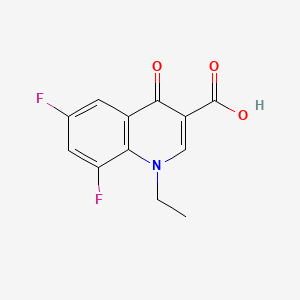

![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)
